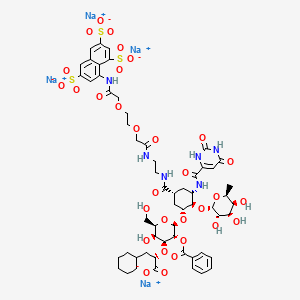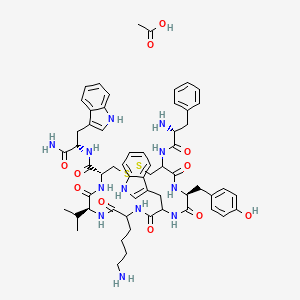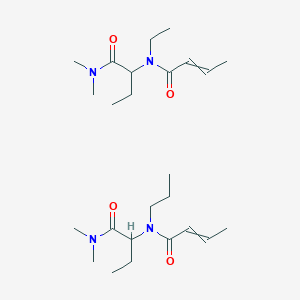
Prethcamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prethcamide, also known by its trade name Micoren, is a respiratory stimulant composed of two related drugs: cropropamide and crotethamide . It was developed by Ciba-Geigy and has been used to treat patients with obstructive airways disease who develop chronic ventilatory failure . The compound acts by reducing arterial carbon dioxide pressure (pCO2) and has been used in both human and veterinary medicine .
Chemical Reactions Analysis
Prethcamide undergoes various chemical reactions typical of carboxamides. These reactions include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions are carboxylic acids, amines, and substituted amides, respectively.
Scientific Research Applications
Prethcamide has been studied for its pharmacokinetic properties in rats, where it was found to have a short half-life in the blood and longer retention in the kidneys . It has been used as a respiratory stimulant in patients with chronic ventilatory failure and in veterinary medicine to correct respiratory disturbances in newborn calves and horses . Additionally, it has been investigated for its potential use in treating barbiturate poisoning .
Mechanism of Action
Prethcamide acts as a central and respiratory stimulant with a brief duration of action . It stimulates peripheral chemoreceptors and central respiratory centers, leading to increased respiratory drive. The compound also has pressor effects and may increase catecholamine release .
Comparison with Similar Compounds
Prethcamide is unique in its composition as a mixture of cropropamide and crotethamide. Similar compounds include other respiratory stimulants such as doxapram and almitrine. Unlike this compound, doxapram primarily acts on the carotid body chemoreceptors, while almitrine enhances oxygenation by improving ventilation-perfusion matching in the lungs. This compound’s dual composition and specific mechanism of action distinguish it from these other stimulants.
Properties
CAS No. |
8015-51-8 |
|---|---|
Molecular Formula |
C25H46N4O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide;2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide |
InChI |
InChI=1S/C13H24N2O2.C12H22N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5;1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9,11H,7-8,10H2,1-5H3;6,9-10H,7-8H2,1-5H3 |
InChI Key |
ZDHWSRRZUPRQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC.CCC(C(=O)N(C)C)N(CC)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




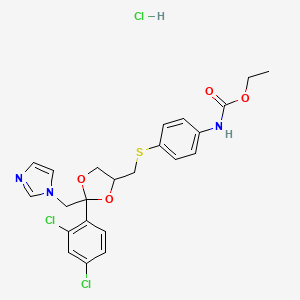
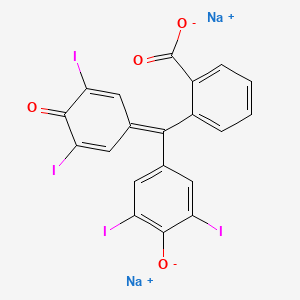
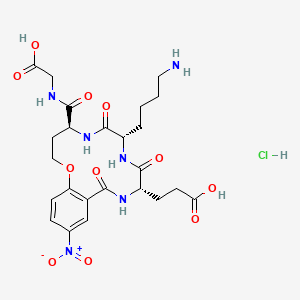
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
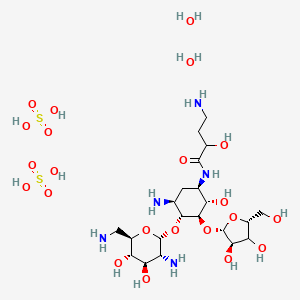
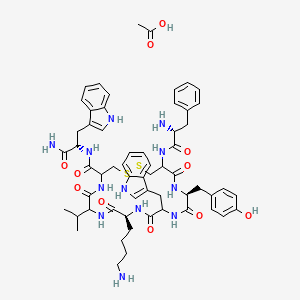
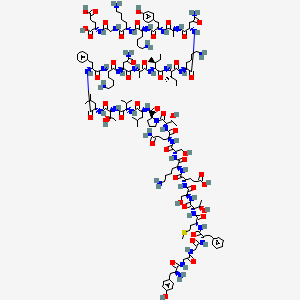
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10859660.png)

